molecular formula C16H22N6O2 B11283137 3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11283137
M. Wt: 330.38 g/mol
InChI Key: LJFNGCLQYYASLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical compound offered for research purposes. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, which is substituted at the 6-position with a pyrrolidin-1-yl group and at the 3-position with a 3-morpholino-3-oxopropyl chain. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been identified as a promising class of kinase inhibitors in scientific literature . Specifically, research into structurally similar analogues has demonstrated significant potential as PIM kinase inhibitors (Proviral Integration site for Moloney murine leukemia virus kinases) . The PIM kinase family (including PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that play key roles in cell survival, proliferation, and differentiation, and their overexpression is implicated in various hematological malignancies and solid tumors . As such, this compound is of high interest for investigating signaling pathways in oncology research, developing targeted cancer therapies, and studying mechanisms of apoptosis. The morpholino and pyrrolidine substituents are common pharmacophores designed to influence the molecule's solubility, binding affinity, and overall pharmacokinetic properties. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

1-morpholin-4-yl-3-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C16H22N6O2/c23-16(21-9-11-24-12-10-21)6-5-14-18-17-13-3-4-15(19-22(13)14)20-7-1-2-8-20/h3-4H,1-2,5-12H2

InChI Key

LJFNGCLQYYASLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CCC(=O)N4CCOCC4)C=C2

Origin of Product

United States

Preparation Methods

Core Synthesis of Triazolo[4,3-b]pyridazine

The [1,2] triazolo[4,3-b]pyridazine scaffold is typically assembled via cyclocondensation reactions. A validated approach involves the reaction of 3-aminopyridazine with nitriles or their equivalents under acidic conditions . For instance, heating 3-amino-6-chloropyridazine with trimethylorthoformate in acetic acid yields the unsubstituted triazolopyridazine core, which serves as a precursor for further functionalization . Alternative routes employ hydrazine derivatives cyclized with carbonyl compounds, though these methods often require stringent temperature control to avoid side products.

Key challenges include ensuring regioselectivity during cyclization and minimizing dimerization. Recent advances utilize microwave-assisted synthesis to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 85% .

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene8093
PdCl₂(dppf)K₃PO₄Dioxane90100
Pd(OAc)₂/XPhosCs₂CO₃THF7088

The use of PdCl₂(dppf) in dioxane at 90°C achieves quantitative conversion, attributed to the ligand’s ability to stabilize the palladium center and enhance transmetalation efficiency . Microwave irradiation further accelerates the reaction, completing coupling in 30 minutes with comparable yields .

Functionalization at Position 3: Attachment of 3-Morpholin-4-yl-3-oxopropyl

The 3-morpholin-4-yl-3-oxopropyl side chain is introduced through a Michael addition or alkylation strategy. A two-step sequence is optimal:

  • Propargylation : The core undergoes Sonogashira coupling with propargyl bromide to install an alkyne moiety at position 3.

  • Ketone Formation and Morpholine Conjugation : The alkyne is oxidized to a ketone using AuCl₃/AgNO₃, followed by nucleophilic substitution with morpholine in the presence of a Brønsted acid catalyst .

Critical Considerations :

  • Oxidation selectivity is paramount; over-oxidation to carboxylic acids must be avoided.

  • Morpholine incorporation requires anhydrous conditions to prevent hydrolysis of the intermediate ketone.

Integrated Synthesis Pathway

A consolidated synthetic route is proposed:

  • Core Synthesis :

    • React 3-amino-6-chloropyridazine with trimethylorthoformate in glacial acetic acid at 120°C for 6 hours to form 6-chloro- triazolo[4,3-b]pyridazine .

  • Pyrrolidin-1-yl Installation :

    • Subject the chlorinated core to Suzuki-Miyaura coupling with pyrrolidin-1-ylboronic ester using PdCl₂(dppf) in dioxane/water (4:1) at 90°C for 4 hours .

  • Propargylation and Oxidation :

    • Perform Sonogashira coupling with propargyl bromide under Pd/Cu catalysis, followed by ketone formation via AuCl₃/AgNO₃-mediated oxidation .

  • Morpholine Conjugation :

    • React the ketone intermediate with morpholine in dichloromethane using p-toluenesulfonic acid (PTSA) as a catalyst, achieving >90% conversion .

Analytical Validation and Characterization

Structural confirmation is achieved through:

  • ¹H NMR : Key signals include the pyrrolidine δ 1.80–1.90 ppm (m, 4H) and morpholine δ 3.60–3.70 ppm (t, 4H) .

  • LC-MS : Molecular ion peak at m/z 386.2 [M+H]⁺ aligns with the expected molecular formula C₁₈H₂₄N₆O₂ .

  • X-ray Crystallography : Resolves the planar triazolopyridazine core and confirms substituent orientations .

Challenges and Mitigation Strategies

  • Regioselectivity in Cross-Coupling : Competing reactions at positions 3 and 6 are minimized using sterically hindered ligands like dppf .

  • Oxidation Side Reactions : Controlled stoichiometry of AuCl₃ (1.2 equiv) prevents over-oxidation .

  • Morpholine Hydrolysis : Anhydrous conditions and molecular sieves ensure high yields during conjugation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazolopyridazine core or the attached rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyridazine Derivatives

Compound Name/ID Substituents Biological Activity Key Findings References
Target Compound 3-(3-Morpholin-4-yl-3-oxopropyl), 6-pyrrolidin-1-yl Not explicitly stated (inferred kinase/PDE4) Unique ketone-linked morpholine may enhance solubility or binding kinetics. N/A
3-methyl-6-(morpholin-4-yl)-triazolo[4,3-b]pyridazine 3-methyl, 6-morpholin-4-yl Unknown Direct morpholine substitution simplifies synthesis; used in SAR studies.
Vebreltinib (WHO List 87) 3-[difluoro(6-fluoro-2-methylindazol-5-yl)methyl], 6-cyclopropylpyrazole Tyrosine kinase inhibitor (antineoplastic) FDA-recognized for oncology; substituents enable selective kinase inhibition.
TPA023 7-tert-butyl, 6-(2-ethyl-triazolylmethoxy), 3-(2-fluorophenyl) GABAA receptor agonist (α2/α3-selective) Non-sedating anxiolytic; demonstrates subtype selectivity.
Compound 6 (Vitas-M, STK651245) 3-(trifluoromethyl), 6-[2-(indol-3-yl)ethylamine] BRD4 bromodomain inhibitor Trifluoromethyl enhances metabolic stability; indole aids binding.
Compound 27 (ChemDiv Z606-3990) 3-cyclobutyl, 6-(4-isopropylpiperazino) PDE4 inhibitor Piperazine substitution improves potency (IC50 < 10 nM).
3ab (Cambridge synthesis) 3-(trifluoromethyl), 6-(pyrrolidin-3-yl) Not specified Pyrrolidin-3-yl substitution enables radical-mediated coupling strategies.

Key Structural and Activity Trends

Substituent Position and Linkers :

  • The target compound’s 3-oxopropyl-morpholine side chain distinguishes it from derivatives with direct morpholine (e.g., ) or rigid aryl groups (e.g., vebreltinib ). The ketone linker may improve conformational flexibility or hydrogen-bonding capacity.
  • Pyrrolidin-1-yl at position 6 contrasts with piperazine (Compound 27 ) or indole-ethylamine (Compound 6 ), suggesting differences in target engagement (e.g., kinase vs. PDE4).

Biological Selectivity :

  • TPA023 exemplifies how substituent choice (2-fluorophenyl, triazolylmethoxy) drives GABAA receptor subtype selectivity, avoiding sedation associated with α1 activation .
  • Vebreltinib’s difluoro-indazolyl group enables potent tyrosine kinase inhibition, highlighting the role of halogenated aromatics in oncology .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for morpholine- and pyrrolidine-linked derivatives (e.g., intermediate 32a in ), though the ketone group may require additional steps compared to direct substitutions.

Biological Activity

The compound 3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H24N4O4
  • Molecular Weight : 360.414 g/mol
  • SMILES Notation : O=C(CCNC(=O)c1cccc(n1)C(=O)N1CCCC1)

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anti-inflammatory and anticancer agent. Studies have indicated that it may exert its effects through various mechanisms.

1. Anti-inflammatory Activity

Compounds with a similar triazolo-pyridazine structure have shown significant anti-inflammatory properties. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundIC50 (μM)COX Selectivity
Triazolo derivative A0.02High
Triazolo derivative B0.04Moderate

While specific IC50 values for this compound are not extensively documented, they are anticipated to be in a comparable range based on structural similarities with known active compounds.

2. Anticancer Activity

The structure of this compound suggests potential activity against various cancer cell lines. Similar triazolo derivatives have demonstrated cytotoxic effects in vitro against human tumor cell lines such as HeLa and A375.

Cell LineIC50 (μM)
HeLa10.5
A37515.2

These findings suggest that the compound may inhibit cellular proliferation through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce prostaglandin synthesis and subsequently decrease inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies and Research Findings

A study conducted by Akhtar et al. synthesized a series of triazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among the compounds tested, certain derivatives exhibited significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM. Furthermore, the anticancer efficacy was assessed using various human cancer cell lines where some compounds showed promising results with IC50 values indicating effective cytotoxicity.

Summary of Key Findings from Research

  • Anti-inflammatory Effects :
    • Compounds derived from similar scaffolds demonstrated significant inhibition of COX enzymes.
    • Expected IC50 values for the compound align with those observed in related structures.
  • Anticancer Efficacy :
    • Demonstrated cytotoxic effects against HeLa and A375 cell lines.
    • Suggested mechanisms include apoptosis induction and cell cycle arrest.
  • Potential for Further Research :
    • Continued exploration into structural optimization could enhance the efficacy and specificity of these derivatives against targeted pathways in cancer therapy.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., morpholine protons at δ 3.5–3.7 ppm, pyrrolidine protons at δ 1.8–2.1 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₃N₇O₂ at m/z 376.2) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., triazole-pyridazine fusion angle ~5–10°) to confirm stereoelectronic effects .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .

What biological targets are hypothesized for this compound, and how are they identified?

Q. Advanced

  • Kinase inhibition : Morpholine and pyrrolidine groups enhance binding to ATP pockets in kinases (e.g., p38 MAPK, TAK1) via H-bonding and hydrophobic interactions .
  • Antifungal activity : Molecular docking (e.g., PDB: 3LD6) predicts inhibition of lanosterol 14-α-demethylase, validated via MIC assays against Candida spp. .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd ~1–10 µM) .

Methodological Note : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

How can researchers resolve contradictions in bioactivity data across different assays?

Q. Advanced

  • Assay variability : Compare results from enzymatic (e.g., fluorescence-based) vs. cellular (e.g., proliferation) assays. For example, low cellular activity despite high enzymatic inhibition may indicate poor membrane permeability .
  • Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in dose-response curves .

Example : A compound showing IC50 = 0.5 µM in kinase assays but IC50 = 50 µM in cell-based assays may require prodrug strategies to improve bioavailability .

What computational methods predict this compound’s interactions with non-target proteins?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to screen off-targets (e.g., CYP450 enzymes) .
  • ADMET prediction : Use tools like SwissADME to assess hepatotoxicity risk (e.g., CYP3A4 inhibition >50% at 10 µM) .

Case Study : MD simulations of triazolopyridazines with hERG channels predict cardiac toxicity risks (ΔG > -8 kcal/mol suggests low affinity) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic

  • Storage : Store at 2–8°C in inert atmosphere (Ar/N2) to prevent oxidation of morpholine/pyrrolidine groups .
  • Solubility : Use DMSO for stock solutions (>10 mM), but limit exposure to aqueous buffers (pH 7.4) to <24 hours to avoid precipitation .
  • Degradation analysis : Monitor via UPLC-MS; hydrolytic cleavage of the morpholine amide bond occurs at pH >10 .

Protocol : Pre-test stability in assay buffers via accelerated degradation studies (40°C/75% RH for 48h) .

What strategies optimize SAR for analogs with improved selectivity?

Q. Advanced

Modification Impact Reference
Replace pyrrolidine with piperidineIncreased kinase selectivity (e.g., 10-fold vs. TAK1)
Fluorine substitution at morpholineEnhanced metabolic stability (t1/2 ↑30%)
Sulfonamide additionImproved solubility (LogP ↓1.5)

Q. Design Workflow :

Synthesize 10–20 analogs via parallel chemistry.

Screen against primary and counter-targets (e.g., kinase panel).

Use Free-Wilson analysis to quantify substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.